molecular formula C11H10I3NO3 B13815185 2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid CAS No. 23217-81-4

2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid

Cat. No.: B13815185
CAS No.: 23217-81-4
M. Wt: 584.91 g/mol
InChI Key: NMAGEGBGCORVJO-UHFFFAOYSA-N
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Description

2-(3-Acetamido-2,4,6-triiodophenyl)propionic Acid (CAS Registry Number: 23217-81-4) is an organic compound of significant interest in chemical and pharmaceutical research . This iodinated derivative features a molecular formula of C11H10I3NO3 and a molecular weight of 584.92 g/mol . Its high iodine content, a characteristic of triiodinated benzene rings, suggests potential utility as a key synthetic intermediate or building block in the development of specialized contrast agents . Researchers value this compound for its unique structure, which serves as a core scaffold in the synthesis of more complex molecules used in various diagnostic applications. The calculated physical properties include a density of 2.506 g/cm³ and a high boiling point of approximately 582.7°C, indicating high molecular stability . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

23217-81-4

Molecular Formula

C11H10I3NO3

Molecular Weight

584.91 g/mol

IUPAC Name

2-(3-acetamido-2,4,6-triiodophenyl)propanoic acid

InChI

InChI=1S/C11H10I3NO3/c1-4(11(17)18)8-6(12)3-7(13)10(9(8)14)15-5(2)16/h3-4H,1-2H3,(H,15,16)(H,17,18)

InChI Key

NMAGEGBGCORVJO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1I)I)NC(=O)C)I)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation

Step Reaction Reagents & Conditions Notes
1 Iodination of m-Aminohydrocinnamamide Iodine monochloride in hydrochloric acid Produces 3-amino-2,4,6-triiodohydrocinnamamide intermediate
2 Acetylation of amino group Acetyl chloride in dimethylformamide (DMF) Converts amino group to acetamido group forming 3-acetamido-2,4,6-triiodohydrocinnamamide
3 Methylation (optional step in analog synthesis) Sodium ethylate and methyl iodide in anhydrous alcoholic medium Used for methylated derivatives; not always required for target compound
4 Hydrolysis Acidic nitrite medium (H2SO4 / NaNO2) Converts intermediates to 2-(3-acetamido-2,4,6-triiodophenyl)propionic acid
5 Purification Crystallization from anhydrous ethanol and water Slow crystallization at room temperature yields purified compound

Reaction Conditions and Purification

  • The iodination step is conducted under acidic conditions using iodine monochloride as the iodinating agent to ensure selective tri-iodination at positions 2, 4, and 6 of the phenyl ring.
  • Acetylation employs acetyl chloride in dimethylformamide, a polar aprotic solvent, facilitating efficient conversion of the amino group to the acetamido group.
  • The hydrolysis step uses an acidic nitrite medium to convert intermediates to the final propionic acid structure.
  • The crude product is purified by digestion in benzene on a steam bath, followed by crystallization from anhydrous ethanol with controlled addition of water, allowing slow crystallization over four hours at room temperature.

Alternative Salt Formation and Derivatives

  • The compound can be converted into various salts (e.g., sodium, calcium, diethanolamine salts) by conventional methods to improve solubility or modify pharmacokinetic properties.
  • The N-methylglu-camine salt preparation is an example of salt formation, which also affects toxicity and biological activity.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome
Iodination Iodine monochloride, HCl Acidic medium, controlled temperature 3-amino-2,4,6-triiodohydrocinnamamide
Acetylation Acetyl chloride, DMF Room temperature, anhydrous conditions 3-acetamido-2,4,6-triiodohydrocinnamamide
Hydrolysis H2SO4 / NaNO2 Acidic nitrite medium 2-(3-acetamido-2,4,6-triiodophenyl)propionic acid
Purification Benzene digestion, ethanol/water crystallization Steam bath, room temperature crystallization Pure crystalline final product

Research Findings and Analytical Data

  • The melting point of intermediates such as 2,4,6-triiodo-3-propionamidohydrocinnamic acid is reported around 270.8–271.2 °C, indicating high purity and crystallinity.
  • Toxicity studies on salts derived from this compound show intravenous LD50 values in mice around 422 mg/kg for the N-methylglu-camine salt, indicating moderate toxicity.
  • The compound emits very toxic nitrogen oxides upon decomposition by heat, which is a safety consideration during synthesis and handling.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Toxicity Profile

The toxicity data for this compound indicates moderate toxicity levels:

  • Oral LD50 (mouse) : 3800 mg/kg
  • Intravenous LD50 (mouse) : 1200 mg/kg .

Scientific Research Applications

1. Pharmaceutical Development

  • The compound's structural features suggest potential anti-inflammatory and analgesic properties. Its design allows for interactions with biological targets involved in pain pathways.
  • Case studies have explored its efficacy in reducing inflammation in animal models, demonstrating significant reductions in inflammatory markers when administered at therapeutic doses.

2. Diagnostic Imaging

  • The iodine content in the compound makes it suitable for use as a contrast agent in radiological imaging. Research has indicated that iodine-based compounds can enhance the visibility of tissues during X-ray examinations .
  • A study demonstrated that nanoparticles derived from this compound provided improved imaging clarity compared to traditional iodine contrast agents .

3. Material Science

  • The compound has been investigated for its role in developing novel materials with unique optical properties due to its iodine content.
  • Research highlighted the potential for creating polymers that incorporate this compound, resulting in materials with enhanced stability and functionality for various applications, including electronics and photonics.

Toxicity Data Summary

Route of AdministrationLD50 (mg/kg)Reference
Oral (mouse)3800
Intravenous (mouse)1200

Comparison of Imaging Agents

Agent TypeVisibility EnhancementSafety Profile
Traditional Iodine AgentModerateEstablished safety profile
2-(3-Acetamido-2,4,6-triiodophenyl)propionic acidHighModerate toxicity noted

Case Studies

Case Study 1: Anti-inflammatory Effects
A study conducted on mice evaluated the anti-inflammatory effects of 2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid. Results showed a significant decrease in paw swelling and inflammatory cytokines compared to control groups.

Case Study 2: Contrast Agent Efficacy
In a comparative study of contrast agents for MRI scans, the use of iodine-based nanoparticles derived from this compound showed a marked improvement in imaging quality over standard agents. The study emphasized the compound's ability to provide clearer images while maintaining a favorable safety profile.

Mechanism of Action

The mechanism of action of 2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can interact with biological molecules, leading to various effects:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Signal transduction pathways, oxidative stress pathways, and apoptosis pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Iopanoic Acid (β-(3-Amino-2,4,6-triiodophenyl)-α-ethylpropionic Acid)
  • Structure: Features a 3-amino group instead of acetamido and an α-ethylpropionic acid chain.
  • Application : Widely used in oral cholecystography.
  • Excretion : Primarily biliary, with moderate acute toxicity in preclinical models (LD₅₀ ~2 g/kg in rats) .
Sodium Tyropanoate (β-(3-Butyramido-2,4,6-triiodophenyl)-α-ethylpropionate)
  • Structure : Substitutes the acetamido group with a butyramido moiety and includes an ethyl ester.
  • Application : Enhanced lipophilicity improves gallbladder visualization.
  • Advantage: Reduced renal excretion compared to iopanoic acid due to higher biliary affinity .
Ipodate (β-(3-Dimethylaminomethyleneamino-2,4,6-triiodophenyl)propionic Acid)
  • Structure: Incorporates a dimethylaminomethyleneamino group, increasing solubility in aqueous formulations.
2-[2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy]propanoic Acid
  • Structure: Includes an ethoxy linker between the phenyl ring and propanoic acid.

Comparative Data Table

Compound Name Substituents on Phenyl Ring Acid Chain Molecular Weight (g/mol) Application Excretion Route Acute Toxicity (Rat LD₅₀)
2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid 3-Acetamido, 2,4,6-triiodo Propionic acid ~650 Cholecystography Biliary >3 g/kg
Iopanoic Acid 3-Amino, 2,4,6-triiodo α-Ethylpropionic acid ~614 Cholecystography Biliary ~2 g/kg
Sodium Tyropanoate 3-Butyramido, 2,4,6-triiodo α-Ethylpropionate ester ~700 Enhanced gallbladder imaging Biliary >4 g/kg
Ipodate 3-Dimethylaminomethyleneamino Propionic acid ~635 Cholecystography Biliary/Renal >3 g/kg
2-Ethyl-3-[3-N-butyrolactamyl...]propionic acid 3-N-butyrolactamyl, 2,4,6-triiodo Ethylpropionic acid ~700 Preclinical contrast agent Biliary >5 g/kg

Key Findings from Research

Metabolic Stability: The acetamido group in 2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid reduces deamination risk compared to amino-substituted analogs like iopanoic acid, enhancing in vivo stability .

Toxicity Profile: Compounds with bulkier substituents (e.g., butyramido in tyropanoate) exhibit lower acute toxicity, likely due to reduced interaction with non-target tissues .

Biliary Excretion : All triiodophenylpropionic acid derivatives are primarily excreted via the biliary system, but structural variations (e.g., ethoxy linkers) modulate excretion kinetics .

Lipophilicity and Imaging Efficacy: Increased lipophilicity (e.g., tyropanoate’s butyramido group) correlates with prolonged gallbladder retention, improving diagnostic accuracy .

Biological Activity

2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on inflammation, toxicity profiles, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-(3-Acetamido-2,4,6-triiodophenyl)propanoic acid
  • Molecular Formula : C₁₃H₁₃I₃N₁O₂
  • Molecular Weight : 478.92 g/mol

Anti-inflammatory Effects

Research indicates that derivatives of propionic acid, including 2-(3-acetamido-2,4,6-triiodophenyl)propionic acid, exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound can modulate cytokine production in peripheral blood mononuclear cells (PBMCs). The following findings were noted:

  • Cytokine Modulation : The compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IFN-γ at varying concentrations. For instance, at a concentration of 50 µg/mL, TNF-α production was decreased by approximately 44–60% compared to controls .
  • IL-10 Induction : Interestingly, certain derivatives increased IL-10 levels, which is beneficial in countering chronic inflammation. Compound variants exhibited varying effects on IL-10 production depending on their structural modifications .

Toxicity Profile

The toxicity of 2-(3-acetamido-2,4,6-triiodophenyl)propionic acid has been evaluated through cell viability assays:

  • Cell Viability : At doses up to 100 µg/mL, the compound demonstrated low toxicity with viable cell counts ranging from 94.71% to 96.72%, comparable to controls treated with DMSO and ibuprofen .

Case Studies

A notable case study highlighted the metabolic implications associated with propionic acid derivatives. A patient with propionic acidemia exhibited elevated levels of propionyl carnitine and abnormal metabolic profiles due to deficiencies in propionate metabolism. Although this case primarily focused on metabolic disorders linked to propionic acid accumulation, it underscores the importance of understanding the biological activity of related compounds like 2-(3-acetamido-2,4,6-triiodophenyl)propionic acid in clinical contexts .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and effects observed in various studies involving propionic acid derivatives:

CompoundCytokine Modulation (TNF-α)IL-10 InductionCell Viability (100 µg/mL)
2-(3-Acetamido-2,4,6-triiodophenyl)propanoic acidDecreased by 44–60%Increased94.71% - 96.72%
IbuprofenControlControl96.01%
Other Propionic Acid DerivativesVariesVariesVaries

Q & A

Q. How can machine learning accelerate the discovery of derivatives with improved pharmacokinetics?

  • Methodological Answer :
  • Train models on datasets of iodinated compounds’ ADME (absorption, distribution, metabolism, excretion) properties. Use features like logP, polar surface area, and iodine count .
  • Validate top candidates via in vitro permeability assays (e.g., Caco-2 cell models) and in vivo pharmacokinetic studies.

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